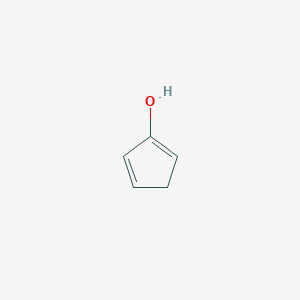
Cyclopenta-1,4-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,4-dien-1-ol is an organic compound with the molecular formula C₅H₆O. It is a cyclic alcohol derived from cyclopentadiene, characterized by a five-membered ring with two double bonds and a hydroxyl group attached to one of the carbons. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopenta-1,4-dien-1-ol can be synthesized through various methods, including the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile. For instance, cyclopentadiene can react with formaldehyde under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclopentadiene derivatives. This process is optimized for high yield and purity, often using metal catalysts such as palladium or platinum .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopenta-1,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentadienone, a compound with a ketone functional group.
Reduction: Reduction reactions can convert it to cyclopentanol, a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products:
Oxidation: Cyclopentadienone.
Reduction: Cyclopentanol.
Substitution: Various substituted cyclopentadienes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,4-dien-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclopenta-1,4-dien-1-ol involves its ability to participate in various chemical reactions due to the presence of both double bonds and a hydroxyl group. These functional groups allow it to act as both a nucleophile and an electrophile, facilitating a wide range of chemical transformations . The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Vergleich Mit ähnlichen Verbindungen
Cyclopentadiene: A precursor to cyclopenta-1,4-dien-1-ol, it is less reactive due to the absence of the hydroxyl group.
Cyclopentanol: A saturated alcohol, it lacks the double bonds present in this compound, making it less versatile in chemical reactions.
Cyclopentadienone: An oxidized form, it has a ketone functional group instead of a hydroxyl group, leading to different reactivity patterns.
Uniqueness: this compound is unique due to its combination of double bonds and a hydroxyl group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
103905-54-0 |
|---|---|
Molekularformel |
C5H6O |
Molekulargewicht |
82.10 g/mol |
IUPAC-Name |
cyclopenta-1,4-dien-1-ol |
InChI |
InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1,3-4,6H,2H2 |
InChI-Schlüssel |
BFAIMMGBWGSCPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


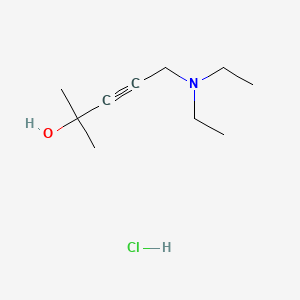
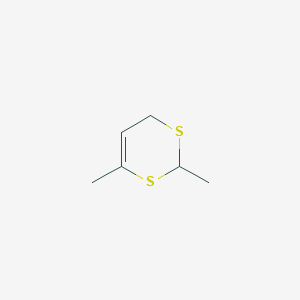
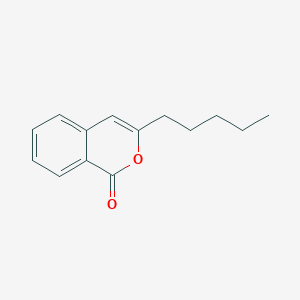

![1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol](/img/structure/B14322449.png)
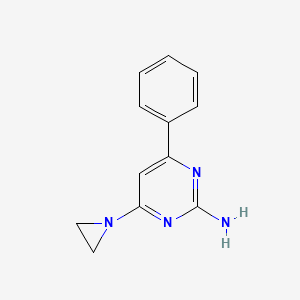
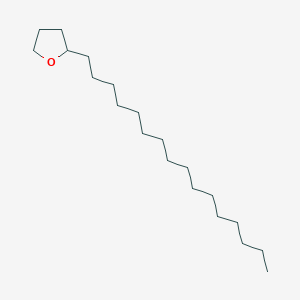
![4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B14322458.png)
![5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone](/img/structure/B14322470.png)
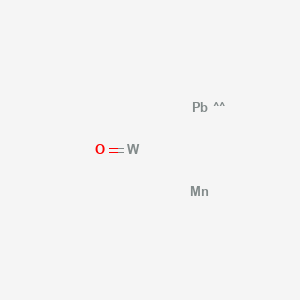
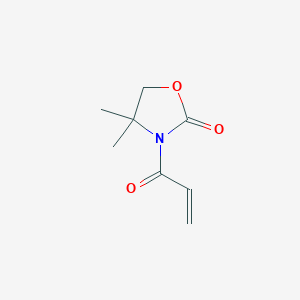
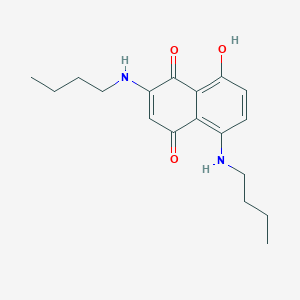

![3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid](/img/structure/B14322516.png)
